molecular formula C7H12N4 B2631037 1-Pent-4-en-2-yltriazol-4-amine CAS No. 2137885-88-0

1-Pent-4-en-2-yltriazol-4-amine

Cat. No. B2631037
CAS RN: 2137885-88-0
M. Wt: 152.201
InChI Key: BMZIOFAQPXDIQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazoles, such as 1-Pent-4-en-2-yltriazol-4-amine, often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This process involves the reaction between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Scientific Research Applications

Synthesis of Fluoroalkyl Derivatives

One application involves the sodium dithionite initiated reaction of pent-4-en-1-amines with fluoroalkyl iodides, leading to the synthesis of 2-fluoroalkyl pyrrolidine derivatives. This method demonstrates an efficient one-pot synthesis technique, highlighting the reactivity of pent-4-en-1-amines towards fluoroalkyl iodides and their potential in producing compounds with moderate to good yields (Zhu et al., 2011).

Molecular Switch Potential

Another research avenue explores the tautomeric stability, spectroscopy, and computational study of related compounds, suggesting their utility as molecular switches. The findings indicate a strong intramolecular hydrogen bonding strength, alongside significant non-linear optical properties, pointing towards potential applications in molecular electronics (Fahid et al., 2017).

Catalysis by Copper Complexes

The catalytic activity of copper complexes in the intramolecular hydroalkoxylation and hydroamination of alkynes has been studied, revealing a mechanism that may involve alkyne insertion into a Cu–Oalkoxide bond. Such catalysis offers pathways to synthesize compounds with 5- or 6-membered rings, demonstrating the potential of 1-Pent-4-en-2-yltriazol-4-amine derivatives in facilitating organic transformations (Pouy et al., 2012).

Strontium Complex Synthesis

Research into the synthesis and structure of novel strontium complexes using related ligands has been conducted, offering insights into potential applications in materials science, especially for the development of new materials with unique properties (George et al., 2012).

properties

IUPAC Name

1-pent-4-en-2-yltriazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-3-4-6(2)11-5-7(8)9-10-11/h3,5-6H,1,4,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZIOFAQPXDIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)N1C=C(N=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pent-4-en-2-yltriazol-4-amine

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